Cas no 26193-20-4 (Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate))

Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate) structure
26193-20-4 structure
Product Name:Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate)
CAS-nummer:26193-20-4
MF:C17H21N4O9P
MW:456.343805074692
CID:255914
PubChem ID:710
Update Time:2025-04-19

Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate) Chemische en fysische eigenschappen

Naam en identificatie

    • Arabinitol,1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-,5-(dihydrogen phosphate)
    • [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
    • Flanin
    • Flavine mononucleotide
    • flavinmononucleotide
    • Flavol
    • O5'-phosphono-riboflavin
    • riboflavin 5' phosphate
    • Riboflavin mononucleotide
    • Riboflavin monophosphate
    • riboflavin-5'-monophosphate
    • Riboflavine 5'-phosphate
    • Riboflavine monophosphate
    • Riboflavine phosphate
    • riboflavine-5'-monophosphate
    • Vitamin B2 phosphate
    • Riboflavine 5'-(dihydrogen phosphate)
    • 26193-20-4
    • Riboflavine-5'-phosphate
    • Riboflavin, 5'-(dihydrogenphosphate)-
    • DTXSID80274282
    • NCGC00159494-03
    • NS00014334
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
    • Pentitol, 1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-, 5-(dihydrogen phosphate)
    • NSC77360
    • BRN 0068086
    • [5-(7,8-dimethyl-2,4-dioxo-benzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentyl] dihydrogen phosphate
    • DTXSID30859285
    • bmse000257
    • NSC-77360
    • SCHEMBL1532396
    • Inchi: 1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)
    • InChI-sleutel: FVTCRASFADXXNN-UHFFFAOYSA-N
    • LACHT: P(=O)(O)(O)OCC(C(C(CN1C2C(C(NC(N=2)=O)=O)=NC2C=C(C)C(C)=CC1=2)O)O)O

Berekende eigenschappen

  • Exacte massa: 456.10500
  • Monoisotopische massa: 456.105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 7
  • Complexiteit: 844
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _2.6
  • Topologisch pooloppervlak: 202A^2

Experimentele eigenschappen

  • PSA: 217.90000
  • LogboekP: -1.55820
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd